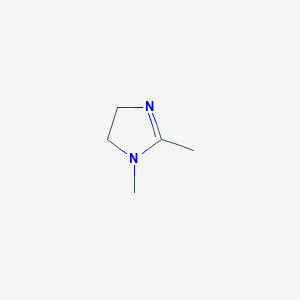
6-Methanesulfonyl-1,3-benzothiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methanesulfonyl-1,3-benzothiazole-2-thiol is an organosulfur compound with the molecular formula C8H7NO2S2 It is a derivative of benzothiazole, characterized by the presence of a methanesulfonyl group at the 6th position and a thiol group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonyl-1,3-benzothiazole-2-thiol typically involves the reaction of 2-mercaptobenzothiazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C7H5NS2+CH3SO2Cl→C8H7NO2S2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methanesulfonyl-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding benzothiazole derivative.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-methanesulfonyl-1,3-benzothiazole-2-sulfonic acid.
Reduction: Formation of 1,3-benzothiazole-2-thiol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methanesulfonyl-1,3-benzothiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methanesulfonyl-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methanesulfonyl group can enhance the compound’s reactivity and specificity towards certain biological targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole-2-thiol: Lacks the methanesulfonyl group but shares the benzothiazole core structure.
2-Mercaptobenzothiazole: Similar structure but without the methanesulfonyl substitution.
6-Methanesulfonyl-1,3-benzothiazole-2-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
6-Methanesulfonyl-1,3-benzothiazole-2-thiol is unique due to the presence of both the methanesulfonyl and thiol groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
1307291-69-5 |
|---|---|
Formule moléculaire |
C8H7NO2S3 |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
6-methylsulfonyl-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H7NO2S3/c1-14(10,11)5-2-3-6-7(4-5)13-8(12)9-6/h2-4H,1H3,(H,9,12) |
Clé InChI |
YBSMSNSADXVROP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
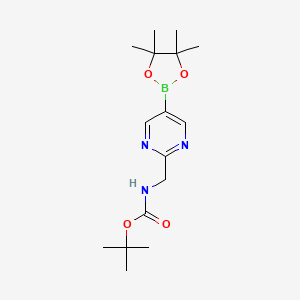
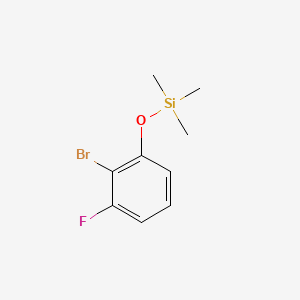
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)

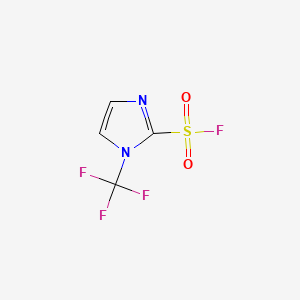
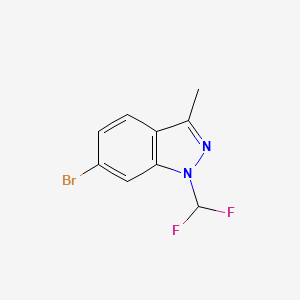
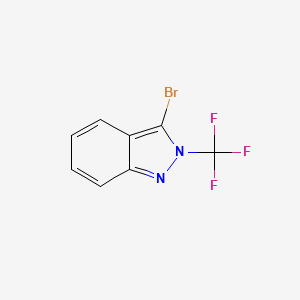
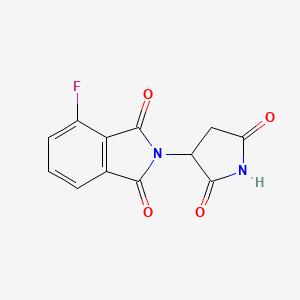
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
